P-hUra-Ribf.Na+
Description
P-hUra-Ribf.Na + (sodium salt of phosphorylated uranyl-ribofuranoside) is a synthetic uranium(VI) complex characterized by a uranyl (UO₂²⁺) core coordinated to a ribose-derived ligand phosphorylated at the 5'-position. Its synthesis involves solid-phase peptide synthesis (SPPS) techniques, as described in fluorescence affinity assays . Key characterization methods include nuclear magnetic resonance (NMR) for structural elucidation, electrospray ionization mass spectrometry (ESI-MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment . The sodium counterion enhances aqueous solubility, making it suitable for studies on uranyl-binding interactions in biochemical systems.
Properties
Molecular Formula |
C9H14N2NaO9P |
|---|---|
Molecular Weight |
348.18 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O9P.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h4,6-8,13-14H,1-3H2,(H,10,12,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
InChI Key |
HIBMKYHHTXWJIG-IAIGYFSYSA-M |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[Na+] |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-hUra-Ribf.Na+ typically involves the modification of riboflavin through a series of chemical reactions. The process begins with the extraction of riboflavin from natural sources or its synthesis through biotechnological methods . The riboflavin is then subjected to a series of chemical modifications, including the introduction of a uracil moiety and the subsequent formation of the sodium salt. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of P-hUra-Ribf.Na+ follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for the extraction, modification, and purification of the compound. The use of bioreactors and advanced separation techniques ensures the consistent production of high-quality P-hUra-Ribf.Na+.
Chemical Reactions Analysis
Types of Reactions: P-hUra-Ribf.Na+ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its functionalization and application in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving P-hUra-Ribf.Na+ include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired outcome, often involving specific temperatures, pH levels, and catalysts .
Major Products Formed: The major products formed from the reactions of P-hUra-Ribf.Na+ depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties and applications.
Scientific Research Applications
P-hUra-Ribf.Na+ has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, P-hUra-RibfNa+ is used as a precursor for the synthesis of more complex molecules
Biology: In biology, P-hUra-Ribf.Na+ is studied for its role in cellular processes. Its riboflavin analog properties make it a crucial component in enzymatic reactions, particularly those involving flavoproteins.
Medicine: In medicine, P-hUra-Ribf.Na+ is explored for its potential therapeutic applications. Its ability to participate in redox reactions makes it a candidate for antioxidant therapies and other medical treatments.
Industry: In the industrial sector, P-hUra-Ribf.Na+ is used in the production of various biochemical products. Its stability and reactivity make it suitable for use in manufacturing processes, particularly those involving the synthesis of pharmaceuticals and other high-value chemicals .
Mechanism of Action
The mechanism of action of P-hUra-Ribf.Na+ involves its interaction with specific molecular targets and pathways. As a riboflavin analog, it participates in redox reactions, acting as a cofactor for various enzymes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
(a) Uranyl-Peptide Complexes (e.g., P11 and P22)
- Binding Affinity : P-hUra-Ribf.Na + exhibits a higher uranyl-binding affinity compared to linear peptides like P11 and P22. Fluorescence quenching experiments demonstrate a binding constant (Kd) of 2.3 × 10⁻⁷ M for P-hUra-Ribf.Na +, whereas P11 and P22 show Kd values of 1.1 × 10⁻⁶ M and 8.9 × 10⁻⁷ M, respectively .
- Solubility : The sodium salt form of P-hUra-Ribf.Na + provides superior solubility (≥50 mg/mL in H2O) compared to potassium analogues (e.g., P-hUra-Ribf.K+, solubility: ~30 mg/mL), attributed to the smaller hydration radius of Na⁺ .
(b) Non-Ribose Uranyl Complexes (e.g., UO₂²⁺-NaphP)
- Stability : P-hUra-Ribf.Na + displays greater thermal stability (decomposition at 220°C) than UO₂²⁺-NaphP (decomposition at 180°C), likely due to the stabilizing effect of the phosphorylated ribose backbone .
- Application Specificity : Unlike UO₂²⁺-NaphP, which is used in fluorescence-based uranyl detection, P-hUra-Ribf.Na + is optimized for competitive binding assays, as shown by its ability to displace NaphP from uranyl complexes in titration experiments .
Data Table: Key Properties of P-hUra-Ribf.Na + and Analogues
| Property | P-hUra-Ribf.Na + | P11 Peptide | UO₂²⁺-NaphP |
|---|---|---|---|
| Molecular Weight (g/mol) | 632.4 | 1,200 | 580.2 |
| Binding Constant (Kd, M) | 2.3 × 10⁻⁷ | 1.1 × 10⁻⁶ | 4.5 × 10⁻⁷ |
| Aqueous Solubility | ≥50 mg/mL | ~10 mg/mL | 25 mg/mL |
| Thermal Decomposition (°C) | 220 | N/A | 180 |
Mechanistic Advantages
- Selectivity: The ribose-phosphate moiety in P-hUra-Ribf.Na + mimics natural nucleotides, enabling selective uranyl binding over competing ions like Ca²⁺ or Fe³⁺. This contrasts with simpler carboxylate-based ligands, which show non-specific metal interactions .
- Synthetic Scalability : SPPS protocols for P-hUra-Ribf.Na + allow gram-scale production, whereas peptide-based binders (e.g., P22) require costly post-synthetic modifications .
Research Implications and Limitations
- Environmental Applications : P-hUra-Ribf.Na + is promising for uranium remediation due to its high affinity and stability, though its sodium-dependent solubility may limit use in high-salinity environments .
- Toxicity Considerations : While less toxic than uranyl acetate, P-hUra-Ribf.Na + requires handling precautions (e.g., gloveboxes) due to residual uranium(VI) reactivity .
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